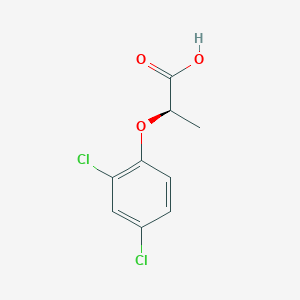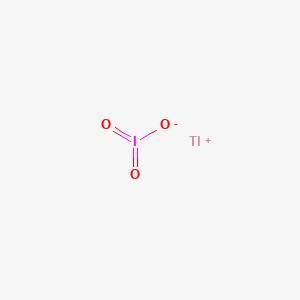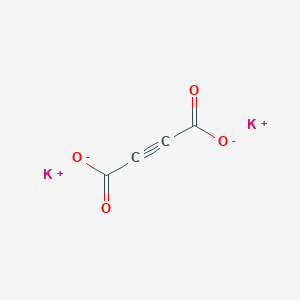
Potassium but-2-ynedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium but-2-ynedioate, also known as dimethylolbutyric acid potassium salt, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline compound that is soluble in water and commonly used as a cross-linking agent in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of potassium but-2-ynedioate is not well understood. However, it is believed to function as a cross-linking agent by forming covalent bonds between polymer chains. This cross-linking process can increase the strength and durability of polymers, making them more resistant to degradation.
Biochemische Und Physiologische Effekte
Potassium but-2-ynedioate has not been extensively studied for its biochemical and physiological effects. However, it is believed to be non-toxic and biocompatible, which makes it a promising candidate for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using potassium but-2-ynedioate in lab experiments is its ease of synthesis. It is also relatively inexpensive, which makes it an attractive option for researchers on a budget. However, one of the limitations of using potassium but-2-ynedioate is its limited solubility in organic solvents, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on potassium but-2-ynedioate. One area of interest is the development of new cross-linking agents that can be used in the production of biodegradable polymers. Another area of interest is the study of potassium but-2-ynedioate as a stabilizer for nanoparticles. Additionally, there is potential for the use of potassium but-2-ynedioate in tissue engineering and drug delivery systems.
Conclusion:
Potassium but-2-ynedioate is a promising compound that has potential applications in various fields, including tissue engineering, drug delivery systems, and the production of biodegradable polymers. While there is still much to be learned about this compound, its ease of synthesis and biocompatibility make it an attractive option for researchers. Further research in this area has the potential to lead to new discoveries and advancements in these fields.
Wissenschaftliche Forschungsanwendungen
Potassium but-2-ynedioate has a wide range of potential applications in scientific research. It has been used as a cross-linking agent in the production of hydrogels, which have been studied for their potential use in tissue engineering and drug delivery systems. It has also been used as a stabilizer in the production of nanoparticles, which have been studied for their potential use in targeted drug delivery. Additionally, potassium but-2-ynedioate has been studied for its potential use in the production of biodegradable polymers.
Eigenschaften
CAS-Nummer |
14341-52-7 |
|---|---|
Produktname |
Potassium but-2-ynedioate |
Molekularformel |
C4K2O4 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
dipotassium;but-2-ynedioate |
InChI |
InChI=1S/C4H2O4.2K/c5-3(6)1-2-4(7)8;;/h(H,5,6)(H,7,8);;/q;2*+1/p-2 |
InChI-Schlüssel |
BXISNBUTGVYPFK-UHFFFAOYSA-L |
SMILES |
C(#CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Kanonische SMILES |
C(#CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Andere CAS-Nummern |
928-04-1 14341-52-7 |
Piktogramme |
Acute Toxic; Irritant |
Synonyme |
2-Butynedioic acid dipotassium salt |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B76453.png)

![2-Isopropylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B76455.png)
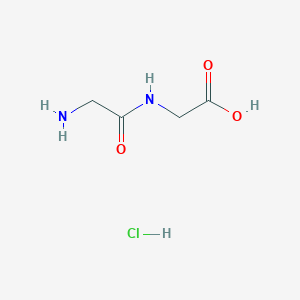
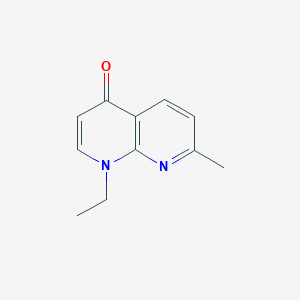

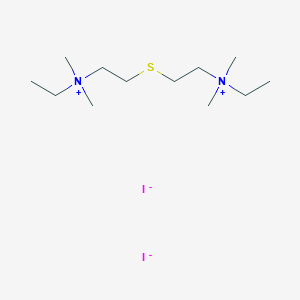

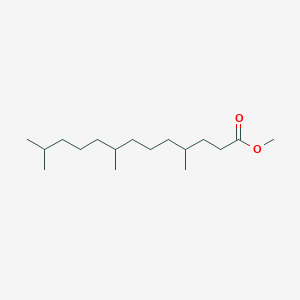
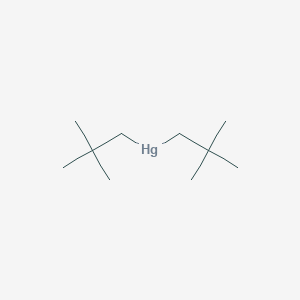

![3-butoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B76474.png)
